molecular formula C35H21N5O8 B11688047 2,2'-(2,6-Pyridinediyl)bis[N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]

2,2'-(2,6-Pyridinediyl)bis[N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]

Cat. No.: B11688047
M. Wt: 639.6 g/mol
InChI Key: WPUCJTCTEACBER-UHFFFAOYSA-N
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Description

N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and amidation to form the final product. Specific reagents and catalysts are used at each step to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the carbonyl groups would produce alcohols or amines.

Scientific Research Applications

N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and functional groups that may interact with biological targets.

    Materials Science: Exploration of its properties for the development of new materials with unique electronic or optical characteristics.

    Biochemistry: Study of its interactions with enzymes and other biomolecules to understand its biological activity.

Mechanism of Action

The mechanism of action of N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-HYDROXYPHENYL)-2-(6-{5-[(3-HYDROXYPHENYL)CARBAMOYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL}PYRIDIN-2-YL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE: shares similarities with other isoindole derivatives and pyridine-containing compounds.

Uniqueness

  • The unique combination of functional groups and aromatic rings in this compound distinguishes it from other similar compounds. Its specific structure may confer unique properties, such as enhanced binding affinity to certain biological targets or distinct electronic characteristics.

Properties

Molecular Formula

C35H21N5O8

Molecular Weight

639.6 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-2-[6-[5-[(3-hydroxyphenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]pyridin-2-yl]-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C35H21N5O8/c41-22-6-1-4-20(16-22)36-30(43)18-10-12-24-26(14-18)34(47)39(32(24)45)28-8-3-9-29(38-28)40-33(46)25-13-11-19(15-27(25)35(40)48)31(44)37-21-5-2-7-23(42)17-21/h1-17,41-42H,(H,36,43)(H,37,44)

InChI Key

WPUCJTCTEACBER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=NC(=CC=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)NC7=CC(=CC=C7)O

Origin of Product

United States

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